molecular formula C12H10ClN5S B3035618 6-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 338394-84-6

6-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3035618
CAS No.: 338394-84-6
M. Wt: 291.76 g/mol
InChI Key: KXSACBNLEYAECL-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine is a class of compounds that have been studied for their potential use in the synthesis of heat-resistant explosives . Two novel fused-ring energetic compounds, namely 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one, were successfully prepared via a simple synthetic method .


Molecular Structure Analysis

The structure of these compounds was fully explored in the study . They both exhibit excellent thermal stability . Particularly, one compound features an “amino–nitro–amino” arrangement similar to that of TATB .


Physical and Chemical Properties Analysis

These compounds possess higher positive heats of formation than LLM-105 . They also exhibit superior detonation performance than TATB and HNS .

Scientific Research Applications

Crystal Structure and Synthesis

The compound N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, related to your query, has been synthesized and its crystal structure analyzed. This process involves cyclization of related compounds and results in molecules forming inversion dimers via hydrogen bonds and π-stacking interactions (Repich et al., 2017).

Antimicrobial Activity

Novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized and tested for antimicrobial activity. This research indicates the potential of these compounds in developing antimicrobial agents (El-Agrody et al., 2001).

Selective Serotonin Receptor Antagonists

A study on various 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrated their potential as potent and selective serotonin 5-HT6 receptor antagonists. This suggests applications in neuropsychiatric disorder treatments (Ivachtchenko et al., 2010).

Herbicidal Activity

Certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit significant herbicidal activity on a broad spectrum of vegetation. This underscores their potential application in agriculture (Moran, 2003).

Antitumor Activity

Research into triazolo[1,5-a]pyrimidine derivatives has shown promising antitumor activities. These compounds have been studied for their effects on various cancer cell lines, highlighting their potential in cancer therapy (Ahmed et al., 2014).

Tubulin Inhibition in Cancer

A series of triazolopyrimidines have been synthesized and identified as unique anticancer agents due to their ability to promote tubulin polymerization and overcome resistance to certain multidrug resistance transporter proteins. This opens new avenues in cancer treatment (Zhang et al., 2007).

Synthesis Techniques

Innovative synthesis techniques for [1,2,4]triazolo[1,5-a]pyrimidines, such as using supercritical carbon dioxide, have been developed. These methods offer more environmentally friendly and efficient approaches to compound synthesis (Baklykov et al., 2019).

Future Directions

The study enriches prospects for the molecular design and crystal engineering of novel energetic materials with admirable molecular stability . This could be a potential future direction for the research and development of “6-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine”.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5S/c1-19-12-16-11-15-6-9(10(14)18(11)17-12)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSACBNLEYAECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=C(C=NC2=N1)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301150093
Record name 6-(4-Chlorophenyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338394-84-6
Record name 6-(4-Chlorophenyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338394-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Chlorophenyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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